Acetyl hexapeptide-1

Vue d'ensemble

Description

Acetyl hexapeptide-1, also known as this compound, is a biomimetic peptide derived from the alpha-Melanocyte-Stimulating Hormone (α-MSH). This compound is known for its ability to stimulate melanin synthesis, which induces skin pigmentation. It is widely used in the cosmetic industry for its anti-aging and photo-protective properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetyl hexapeptide-1 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis of this compound involves the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group is removed to expose the reactive amine group.

Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this compound follows the same principles as SPPS but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Acetyl hexapeptide-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds, which can affect its stability and activity.

Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.

Substitution: This compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Amino acid derivatives, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate)

Major Products Formed

The major products formed from these reactions include modified peptides with altered stability, activity, and bioavailability. These modifications can enhance the peptide’s effectiveness in various applications .

Applications De Recherche Scientifique

Acetyl hexapeptide-1 has a wide range of scientific research applications:

Cosmetics: Used in anti-aging creams, sunscreens, and hair care products to stimulate melanin production and protect against UV damage

Medicine: Investigated for its potential in treating conditions like vitiligo and other pigmentation disorders

Biology: Used in studies related to melanogenesis and skin biology

Industry: Employed in the development of new cosmetic formulations and skin care products

Mécanisme D'action

Acetyl hexapeptide-1 exerts its effects by mimicking the activity of α-MSH. It binds to the melanocortin 1 receptor (MC1-R) on melanocytes, stimulating the production of melanin. This process involves the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates the microphthalmia-associated transcription factor (MITF). MITF promotes the expression of genes involved in melanin synthesis, resulting in increased pigmentation .

Comparaison Avec Des Composés Similaires

Acetyl hexapeptide-1 is often compared with other peptides like:

Palmitoyl Tripeptide-1: Known for its anti-aging properties but does not stimulate melanin production.

Palmitoyl Pentapeptide-4: Another anti-aging peptide with no effect on melanin synthesis.

Copper Tripeptide-1: Promotes wound healing and has anti-inflammatory properties but lacks the melanogenic activity of this compound .

This compound’s unique ability to stimulate melanin production and provide photo-protection sets it apart from these similar compounds, making it a valuable ingredient in cosmetic and dermatological applications .

Activité Biologique

Acetyl hexapeptide-1, a synthetic peptide, has garnered attention in the field of cosmetic science for its potential biological activities, particularly in anti-aging and skin rejuvenation applications. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, safety, and relevant studies.

Overview of this compound

This compound is a short-chain peptide that mimics the effects of botulinum toxin by inhibiting the release of neurotransmitters at the neuromuscular junction. This action leads to a reduction in muscle contraction, which can help diminish the appearance of facial wrinkles. It is primarily used in topical cosmetic formulations aimed at reducing fine lines and improving skin texture.

The primary mechanism of action for this compound involves competitive inhibition of the SNAP-25 protein, a critical component in the SNARE complex that facilitates neurotransmitter release. By blocking this process, this compound effectively reduces muscle contractions that contribute to wrinkle formation .

Anti-Wrinkle Effects

Research indicates that this compound can significantly reduce wrinkle depth and improve skin hydration. A study demonstrated that subjects using a cream containing this compound showed noticeable improvements in skin moisture content and wrinkle appearance compared to a control group .

Table 1: Summary of Anti-Wrinkle Effects

| Study Reference | Treatment Duration | Observed Effects |

|---|---|---|

| 8 weeks | Reduced wrinkle depth | |

| 12 weeks | Improved skin hydration | |

| 6 weeks | Enhanced skin elasticity |

Skin Penetration Studies

In vitro studies have evaluated the penetration capabilities of this compound through various skin layers. Results indicated minimal penetration into deeper skin layers, with most peptides remaining in the stratum corneum. Specifically, only 0.22% was detected in human epidermis after application .

Table 2: Skin Penetration Data

| Skin Layer | Percentage Penetration |

|---|---|

| Stratum Corneum | 0.54% (HGP) / 0.22% (Human) |

| Epidermis | 0.01% |

| Dermis | None detected |

Safety and Efficacy

This compound has been deemed safe for use in cosmetic products at concentrations up to 0.005%. Studies have shown no significant adverse effects associated with its topical application . The safety profile is comparable to other cosmetic peptides, making it a favorable option for consumers seeking non-invasive anti-aging solutions.

Clinical Trials

A double-blind, placebo-controlled trial investigated the efficacy of acetyl hexapeptide-8 (a closely related compound) for treating blepharospasm—a condition characterized by involuntary eyelid muscle contractions. The results suggested that acetyl hexapeptide-8 could extend the duration of symptom relief following botulinum toxin injections, indicating its potential therapeutic applications beyond cosmetics .

Consumer Acceptance

A longitudinal analysis noted an increasing interest in products containing acetyl hexapeptide-8 (marketed as Argireline), highlighting its popularity as an alternative to more invasive procedures like botulinum toxin injections. This trend reflects consumer preference for non-invasive anti-aging solutions .

Propriétés

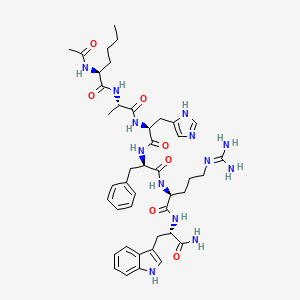

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H59N13O7/c1-4-5-15-32(52-26(3)57)39(60)51-25(2)38(59)55-36(21-29-23-47-24-50-29)42(63)56-35(19-27-12-7-6-8-13-27)41(62)53-33(17-11-18-48-43(45)46)40(61)54-34(37(44)58)20-28-22-49-31-16-10-9-14-30(28)31/h6-10,12-14,16,22-25,32-36,49H,4-5,11,15,17-21H2,1-3H3,(H2,44,58)(H,47,50)(H,51,60)(H,52,57)(H,53,62)(H,54,61)(H,55,59)(H,56,63)(H4,45,46,48)/t25-,32-,33-,34-,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIQUSRULDNCKM-IFSWANACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H59N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

870.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448744-47-6 | |

| Record name | Acetyl hexapeptide-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448744476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.